molecular formula C17H23N3O4 B3775555 5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide

Cat. No.: B3775555
M. Wt: 333.4 g/mol
InChI Key: LVDKZIZUNHYIGU-UHFFFAOYSA-N
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Description

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of 6-methylpyridin-3-ylmethanol, which can be achieved through the reduction of 6-methylpyridine-3-carboxaldehyde using a reducing agent such as sodium borohydride.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be accomplished by reacting the pyridine derivative with an appropriate oxazole precursor under acidic conditions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the oxazole derivative with an appropriate amine, such as 3-propan-2-yloxypropylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and oxazole rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tris(6-methylpyridin-2-yloxy)benzene: This compound shares the pyridine and oxazole rings but differs in its overall structure and functional groups.

    2-bromo-6-methylpyridine: This compound contains the pyridine ring but lacks the oxazole and carboxamide groups.

Uniqueness

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds

Properties

IUPAC Name

5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12(2)22-8-4-7-18-17(21)16-9-15(24-20-16)11-23-14-6-5-13(3)19-10-14/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDKZIZUNHYIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(6-methylpyridin-3-yl)oxymethyl]-N-(3-propan-2-yloxypropyl)-1,2-oxazole-3-carboxamide

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